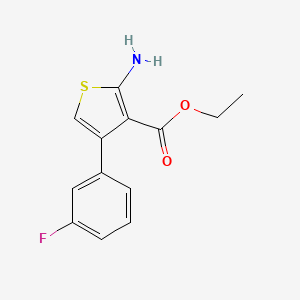

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

Description

Chemical Classification and Nomenclature

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate belongs to the broader classification of heterocyclic compounds, specifically falling within the thiophene subfamily of five-membered aromatic rings containing sulfur. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name "thiophene-3-carboxylate" indicating the carboxylic acid ester functionality at the 3-position of the thiophene ring. The "2-amino" designation refers to the amino group substitution at the 2-position, while "4-(3-fluorophenyl)" indicates the presence of a fluorine-substituted phenyl ring attached at the 4-position of the thiophene core.

The compound is identified by multiple Chemical Abstracts Service registry numbers, including 849659-38-7 and 138568-70-4, reflecting different registration entries in chemical databases. Alternative nomenclature includes "3-Thiophenecarboxylic acid, 2-amino-4-(3-fluorophenyl)-, ethyl ester," which emphasizes the ester functionality and follows an alternative systematic naming convention. The Simplified Molecular Input Line Entry System representation "O=C(C1=C(N)SC=C1C2=CC=CC(F)=C2)OCC" provides a unique structural identifier that enables precise chemical database searches and computational modeling applications.

Historical Context of 2-Aminothiophene Research

The development of 2-aminothiophene chemistry traces its origins to the groundbreaking work of German chemist Karl Gewald, who established the fundamental synthetic methodology now known as the Gewald reaction. This pivotal discovery involved the condensation of ketones or aldehydes with alpha-cyanoester compounds in the presence of elemental sulfur and base, providing access to poly-substituted 2-aminothiophenes. The Gewald reaction mechanism, elucidated approximately three decades after its initial discovery, begins with a Knoevenagel condensation followed by sulfur incorporation through complex polysulfide intermediates.

Recent computational studies using density functional theory calculations have provided deeper insights into the mechanistic pathways involved in 2-aminothiophene synthesis. These investigations reveal that the reaction proceeds through protonation-induced intermolecular degradation of polysulfide intermediates, with cyclization and aromatization serving as the primary thermodynamic driving forces. The understanding of these mechanistic details has enabled synthetic chemists to optimize reaction conditions and expand the scope of accessible 2-aminothiophene derivatives.

The historical significance of 2-aminothiophene research extends beyond purely synthetic considerations, as these compounds have demonstrated remarkable biological activities across diverse therapeutic areas. Research publications from 2010 to 2017 and subsequent studies through 2022 have highlighted the expanding scope of 2-aminothiophene applications in medicinal chemistry, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal activities.

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing heteroatoms such as nitrogen, oxygen, or sulfur within cyclic ring structures represent fundamental building blocks in organic chemistry, with thiophene derivatives occupying a particularly important position. The significance of compounds like ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate lies in their ability to serve as versatile synthetic intermediates and biologically active scaffolds. The presence of multiple functional groups within a single molecule provides numerous opportunities for further chemical modification and derivatization.

The aromatic character of the thiophene ring system contributes to the stability and unique reactivity patterns observed in these compounds. Aromatic heterocycles possess planar, cyclic, and conjugated structures with delocalized pi electron systems that confer enhanced stability and distinctive chemical behavior. This aromaticity makes thiophene-based compounds crucial components in the development of pharmaceuticals, agrochemicals, and functional materials.

The 2-aminothiophene scaffold demonstrates remarkable versatility as a synthon for constructing more complex heterocyclic systems. These compounds can undergo various chemical transformations to generate thiophene-containing heterocycles, conjugates, and hybrid molecules with enhanced biological activities. The modular nature of the 2-aminothiophene framework allows for systematic structure-activity relationship studies and rational drug design approaches.

Table 1: Classification and Structural Features of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

Structural Overview and Physicochemical Properties

The molecular structure of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate exhibits several distinctive features that influence its chemical and biological properties. The compound possesses a molecular formula of C₁₃H₁₂FNO₂S and a molecular weight of 265.30 grams per mole. The structural framework consists of a central thiophene ring bearing an amino group at the 2-position, a carboxylate ester functionality at the 3-position, and a 3-fluorophenyl substituent at the 4-position.

The presence of the fluorine atom in the meta position of the phenyl ring introduces specific electronic and steric effects that can significantly impact the compound's biological activity and pharmacokinetic properties. Fluorine substitution often enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets through favorable electrostatic interactions. The ethyl ester group at the 3-position provides a balance between hydrophilic and lipophilic character, potentially influencing membrane permeability and bioavailability.

The amino group at the 2-position of the thiophene ring serves as a key pharmacophore element and provides opportunities for hydrogen bonding interactions with biological targets. This functional group also enables further chemical modifications through acylation, alkylation, or condensation reactions, making it a valuable handle for structure-activity relationship optimization.

Table 2: Physicochemical Properties of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

The structural arrangement of substituents around the thiophene core creates a molecule with defined spatial orientation and electronic distribution. The planar nature of the thiophene ring system facilitates pi-pi stacking interactions and enables efficient overlap with aromatic residues in protein binding sites. The fluorophenyl group extends the molecular framework and provides additional sites for hydrophobic interactions with biological targets.

Chemical database entries for this compound include multiple synonyms and identifiers that facilitate literature searches and computational studies. The compound appears in various chemical databases under different registry numbers, reflecting its significance in chemical research and potential commercial applications. The availability of detailed structural information, including three-dimensional conformational data, supports molecular modeling studies and structure-based drug design efforts.

Properties

IUPAC Name |

ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLKBOUIONOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Alkyl 2-amino-4-arylthiophene-3-carboxylates

This method, described in Bioorganic and Medicinal Chemistry Letters, involves a Gewald aminoheterocycle synthesis.

- Reaction of Arylacetophenone: React arylacetophenone (30 mmol) in benzene or toluene (10 mL) with ethylcyanoacetate or malononitrile (66 mmol), ammonium acetate (15 mmol), and acetic acid (60 mmol).

- Reflux with Dean-Stark Apparatus: Reflux the reaction mixture for 18-48 hours using a Dean-Stark apparatus to remove water.

- Quenching and Extraction: Cool the reaction mixture to room temperature, then quench with water (200 mL) and extract with ethyl acetate (100 mL x 2).

- Drying and Concentration: Dry the organic phase over sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in ethanol (120 mL).

- Addition of Sulphur and Diethylamine: Add sulphur powder (40 mmol) and diethylamine (26 mmol) to the solution, and heat at 50°C for 3 hours.

- Filtration and Concentration: Filter the hot solution to remove unreacted sulphur. Concentrate the filtrate to obtain the crude product.

- Purification: Purify the crude product by flash chromatography to yield the desired alkyl 2-amino-4-arylthiophene-3-carboxylate.

Synthesis of Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate

This method is for a similar compound, and it involves a slightly different approach.

- Reaction Mixture Preparation: Dissolve the oil in 19 mL THF, followed by the addition of elemental sulfur (0.8 g, 25 mmol) and diethylamine (2.8 g, 3.9 mL, 38 mmol).

- Stirring: Stir the reaction mixture for 18 h at RT.

- Dilution and Washing: The crude product was diluted with diethyl ether, washed twice with water and brine, and filtered over MgSO4.

- Concentration: Concentrate under reduced pressure to provide the desired product as a yellow solid.

Synthesis of Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

This method involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid under specific conditions.

- Nitration: Nitration of thiophene-2-carboxylic acid to introduce the amino group.

- Esterification: Esterification of the carboxylic acid group with methanol to form the methyl ester.

- Substitution: Substitution reaction with 4-fluoroaniline to introduce the fluorophenyl group.

Data Table: Reagents and Conditions

| Reagent | Amount | Conditions |

|---|---|---|

| Arylacetophenone | 30 mmol | Benzene or toluene (10 mL) |

| Ethylcyanoacetate/Malononitrile | 66 mmol | Ammonium acetate (15 mmol), Acetic acid (60 mmol), Reflux 18-48h, Dean-Stark apparatus |

| Sulphur powder | 40 mmol | Ethanol (120 mL), Diethylamine (26 mmol), 50°C, 3h |

| Elemental sulfur | 0.8 g, 25 mmol | THF (19 mL), Diethylamine (2.8 g, 3.9 mL, 38 mmol), Stirring for 18 h at RT |

| 4-Fluoroaniline | Specific amount not provided | Thiophene-2-carboxylic acid, specific conditions for nitration, esterification, and substitution not provided |

Notes

- The above methods provide a starting point for the synthesis of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate.

- Modifications to the reaction conditions and purification methods may be necessary to optimize the yield and purity of the desired compound.

- The use of appropriate analytical techniques, such as NMR and mass spectrometry, is essential for confirming the structure and purity of the synthesized compound.

- Ensure all reactions are carried out under appropriate safety conditions, with proper ventilation and personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is investigated for its potential therapeutic effects, particularly in the development of new drugs. Its biological activities include:

-

Antimicrobial Activity:

Recent studies indicate significant antimicrobial properties against various pathogens:The compound exhibits stronger effects against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as a therapeutic agent in treating bacterial infections .Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 50 µg/mL Staphylococcus aureus 25 µg/mL Candida albicans 100 µg/mL -

Anticancer Properties:

Research has shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that it significantly inhibited tumor growth in vivo, reducing solid tumor mass by approximately 54% compared to standard treatments .

The mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes. The presence of the fluorophenyl group enhances binding affinity to biological targets, contributing to its stability and reactivity .

Industrial Applications

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is also utilized in materials science:

- Organic Semiconductors: The compound's electronic properties make it suitable for use in organic semiconductors.

- Corrosion Inhibitors: Its chemical structure allows it to function effectively as a corrosion inhibitor in various industrial applications .

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate against a panel of bacterial strains. The results indicated that the compound exhibited lower MIC values against Staphylococcus aureus than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study: Anticancer Activity

In another investigation focused on breast cancer treatment, ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate was tested for its ability to induce apoptosis in cancer cells. The study found that treatment with this compound led to a significant reduction in cell viability and tumor size in animal models, suggesting promising therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its ability to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The thiophene ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts electronic properties and bioactivity:

- 4-Fluorophenyl analog (CAS: 35978-33-7): Synthesized in 30% yield via sodium ethoxide-mediated cyclization .

- 4-Chlorophenyl analog (CAS: 65234-09-5): Chlorine’s stronger electron-withdrawing nature may increase metabolic stability but reduce solubility compared to fluorine derivatives .

- 3-Trifluoromethylphenyl analog (CAS: 1018830-98-2): The trifluoromethyl group provides pronounced electron-withdrawing and hydrophobic effects, likely improving binding affinity in biological targets .

Table 1: Substituent Effects on Key Properties

Commercial Availability and Structural Diversity

Over 20 analogs are commercially available, including:

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (CAS: 350989-99-0): 10 suppliers .

- Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate (CAS: 379247-26-4): 6 suppliers . This diversity underscores the scaffold’s versatility in drug discovery.

Biological Activity

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C₁₃H₁₂FNO₂S

- Molecular Weight : 265.31 g/mol

- CAS Number : 35978-33-7

- Melting Point : 87°C to 94°C

Synthesis

The synthesis of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with fluorinated phenyl groups. Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antimicrobial Properties

Recent studies have demonstrated that Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

The compound showed a stronger effect against Gram-positive bacteria compared to Gram-negative strains, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies evaluated the anti-proliferative effects of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate against several cancer cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| PC-3 (prostate cancer) | 18 |

| HCT116 (colon cancer) | 22 |

The compound's anticancer activity appears to be related to the presence of the fluorinated phenyl group, which may enhance its interaction with cellular targets .

Anti-inflammatory Activity

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics .

- Cancer Treatment : Another study focused on the anti-cancer potential of this compound, highlighting its ability to induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate?

Methodological Answer: The compound is synthesized via a multi-step protocol involving:

Condensation : Reacting a fluorophenyl-substituted ketone (e.g., 3-fluorophenylacetone) with ethyl cyanoacetate under basic conditions to form an intermediate nitrile.

Cyclization : Treating the nitrile with elemental sulfur in a polar aprotic solvent (e.g., DMF) to form the thiophene ring .

Acylation/Functionalization : Introducing the amino group via nucleophilic substitution or protecting-group strategies, as seen in analogous thiophene-3-carboxylate syntheses .

Key Considerations : Optimize reaction temperature (80–120°C) and solvent choice (e.g., ethanol or DMF) to enhance yields. Monitor progress via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 165 ppm). The amino group () appears as a broad singlet at δ 5.5–6.0 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (calc. 295.33 g/mol) with fragmentation patterns indicating loss of the ethyl ester group () .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Methodological Answer:

Q. How can computational chemistry predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian09) to assess electrophilic reactivity. The fluorophenyl group lowers LUMO energy, enhancing electron-deficient character .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability of the ester and amino groups .

- InChI/SMILES Descriptors : Use canonical SMILES () for database comparisons .

Q. How do substituent variations (e.g., fluorine position) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Data Contradiction Analysis : Address discrepancies in bioactivity by evaluating crystallographic packing effects or solvation-free energy differences .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Exposure Control : Use fume hoods (OSHA/NIOSH standards) and monitor airborne concentrations (<1 mg/m³) .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .

- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, administer oxygen and seek medical aid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.